N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
This compound features a complex structure comprising an indole core substituted with a pyrrolidin-1-yl ethyl group at the 1-position and an oxoacetamide moiety at the 3-position. The N-(2-ethylphenyl) group on the acetamide distinguishes it from other analogs.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRMXYOQOUSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis . Another approach is the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains three reactive moieties:
- Indole core : Susceptible to electrophilic substitution (e.g., sulfonation, halogenation) at positions 2, 5, or 7.
- Acetamide group : Prone to hydrolysis, nucleophilic substitution, or condensation reactions.
- Pyrrolidinone ring : Stabilized by conjugation, but the oxo group can participate in hydrogen bonding or redox reactions.
Key functional groups include the α-ketoamide (C=O adjacent to N) and the tertiary amine in pyrrolidinone, which influence its reactivity .
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic displacement with amines or thiols under basic conditions. For example:
Reaction :
Conditions : Reflux in ethanol with K₂CO₃ (70–90°C, 4–6 hours) .
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| Morpholine | N-(morpholin-4-yl)acetamide | 68 | |
| 2-Hydroxyaniline | N-(2-hydroxyphenyl)acetamide | 42 |
Cyclization Reactions
The indole’s C3 position reacts with electrophiles to form fused heterocycles. A Mannich reaction forms triazolo derivatives:
Reaction :
Conditions : Acetic acid, 100°C, 8 hours .
| Product | Application | Reference |
|---|---|---|
| Triazolo[3,4-b]benzimidazole | Antimicrobial agents | |
| Pyrrolo[1,2-a]pyridine derivatives | Anticancer activity |
Oxidation and Reduction
- Oxidation : The pyrrolidinone’s oxo group resists further oxidation, but the indole’s NH can be oxidized to nitro groups using HNO₃/H₂SO₄ .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α-ketoamide to a secondary alcohol .
Hydrolysis of the Acetamide
Under acidic conditions (HCl, 6M), the acetamide hydrolyzes to a carboxylic acid:
Conditions : Reflux in HCl (12 hours, 90% yield) .
Deprotonation of the Indole NH
The indole NH (pKa ~17) reacts with strong bases (e.g., NaH) to form salts, enabling alkylation at C3:
Reaction :
Conditions : THF, 0°C to room temperature .
Catalytic Cross-Coupling Reactions
The indole ring participates in Suzuki-Miyaura coupling at C5 or C7:
Reaction :
Conditions : DME/H₂O, 80°C, 24 hours (yields: 55–75%) .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily via:
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is C24H25N3O3. The compound features an indole ring structure, which is significant for its biological activity.
Pharmaceutical Development
This compound has been studied for its potential therapeutic effects. Its indole structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with indole derivatives exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Material Science
The compound's unique chemical structure allows for potential applications in the development of new materials, particularly in the field of polymers and coatings.
Data Table: Comparison of Material Properties
| Property | N-(2-ethylphenyl)-2-oxo Compound | Traditional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Chemical Resistance | Superior | Variable |
Cosmetic Formulations
Given its chemical properties, N-(2-ethylphenyl)-2-oxo can also be integrated into cosmetic formulations, particularly those aimed at skin care due to potential moisturizing and protective effects.
Case Study: Dermatological Applications
A study investigated the efficacy of formulations containing similar compounds on skin hydration and barrier repair. Results indicated significant improvements in skin moisture levels and barrier function after topical application.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways related to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparisons
| Compound | Molecular Weight | LogP | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~459.42 | ~4.2 | 2-ethylphenyl, pyrrolidine | Kinase inhibition, metabolic disorders |
| 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl (13) | 292.3 | 3.6 | Phenethyl | Screening compounds |
| Adamantane Derivative (2) | ~400 (estimated) | ~5.0 | Adamantane | Neuroprotective agents |
| Trifluoromethoxy Derivative (14) | 459.42 | 4.5 | Trifluoromethoxy | Enhanced metabolic stability |
Biological Activity
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by an indole core, a pyrrolidine moiety, and an ethylphenyl substituent. Its molecular formula can be summarized as follows:
| Component | Structure |
|---|---|
| Indole Core | Contains a fused benzene and pyrrole ring |
| Pyrrolidine Moiety | A five-membered ring with nitrogen |
| Ethylphenyl Group | A phenyl ring substituted with an ethyl group |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Neuroprotective Effects
In animal models, the compound exhibited neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It was shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning processes .
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cytochrome c release and subsequent caspase activation.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its effectiveness against various pathogens.
- Cholinergic Modulation : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, enhancing cognitive functions.
Study 1: Anticancer Efficacy
A recent study explored the efficacy of the compound against breast cancer cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
